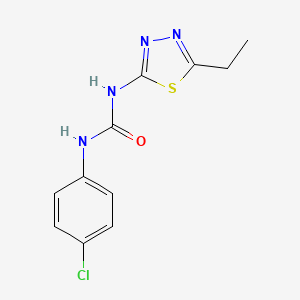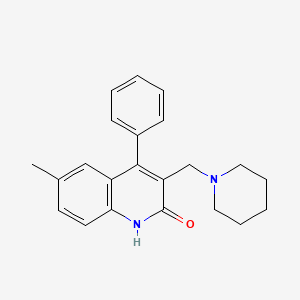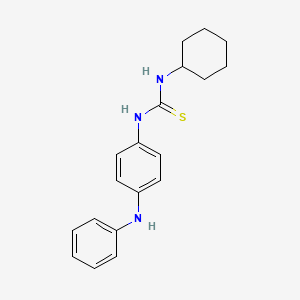![molecular formula C12H10BrN3O2 B5780106 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide, also known as BPEF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that play a role in cell growth and survival. In cancer cells, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In the brain, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been found to reduce oxidative stress and inflammation by activating the Nrf2/HO-1 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been found to have various biochemical and physiological effects in different cell types. In cancer cells, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been shown to inhibit cell growth and induce apoptosis. In the brain, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been found to reduce oxidative stress and inflammation. Additionally, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has exhibited antimicrobial activity against a range of bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, its neuroprotective effects and antimicrobial activity make it a versatile compound for various research applications. However, one limitation of using 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide. One area of interest is its potential as a cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective and antimicrobial effects. Finally, studies on the pharmacokinetics and toxicity of 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide are needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide involves the reaction of 5-bromo-2-furoic acid hydrazide with 3-pyridinecarboxaldehyde in the presence of acetic acid. The resulting product is a yellow solid that can be purified through recrystallization.
Applications De Recherche Scientifique
5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer research, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has exhibited antimicrobial activity against a range of bacterial strains.
Propriétés
IUPAC Name |
5-bromo-N-[(E)-1-pyridin-3-ylethylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c1-8(9-3-2-6-14-7-9)15-16-12(17)10-4-5-11(13)18-10/h2-7H,1H3,(H,16,17)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTPJYLYBJGSRP-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(O1)Br)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(O1)Br)/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N'-[(1E)-1-(pyridin-3-yl)ethylidene]furan-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)
amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)


![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5780066.png)
![N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5780069.png)
![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)
![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)

![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)

